molecular formula C18H20O B14610171 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 58978-26-0

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B14610171
CAS No.: 58978-26-0
M. Wt: 252.3 g/mol
InChI Key: JNSVUURYJFLFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of alcohols It is characterized by a hydroxyl group (-OH) attached to a tetrahydronaphthalene ring system, which is further substituted with a phenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form saturated hydrocarbons using strong reducing agents.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.

Scientific Research Applications

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethylbiphenyl: Similar in structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    (1S,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol: A stereoisomer with different spatial arrangement of atoms, leading to distinct biological activities.

    Phenol, 4-(1,1-dimethylpropyl)-: Contains a phenol group instead of a hydroxyl group on a tetrahydronaphthalene ring, resulting in different chemical behavior.

Uniqueness

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

58978-26-0

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

4,4-dimethyl-1-phenyl-2,3-dihydronaphthalen-1-ol

InChI

InChI=1S/C18H20O/c1-17(2)12-13-18(19,14-8-4-3-5-9-14)16-11-7-6-10-15(16)17/h3-11,19H,12-13H2,1-2H3

InChI Key

JNSVUURYJFLFSZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=CC=CC=C21)(C3=CC=CC=C3)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.